molecular formula C13H25NO B14463515 N,N-Dipropylcyclohexanecarboxamide CAS No. 67013-94-9

N,N-Dipropylcyclohexanecarboxamide

Cat. No.: B14463515
CAS No.: 67013-94-9
M. Wt: 211.34 g/mol
InChI Key: ZUDNLMHWFHBFNC-UHFFFAOYSA-N
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Description

N,N-Dipropylcyclohexanecarboxamide (abbreviated here as DPCC; molecular formula: C₁₃H₂₅NO) is a carboxamide derivative featuring a cyclohexane backbone substituted with a dipropylamine group at the carboxamide nitrogen. DPCC has been studied in insect repellent formulations, notably in combination with DEET (N,N-diethyl-meta-toluamide) and isopropanol . Its primary application lies in repelling phlebotomine sand flies (Lutzomyia spp.), where it demonstrates moderate efficacy compared to other repellents like DEET and picaridin .

Properties

CAS No.

67013-94-9

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

N,N-dipropylcyclohexanecarboxamide

InChI

InChI=1S/C13H25NO/c1-3-10-14(11-4-2)13(15)12-8-6-5-7-9-12/h12H,3-11H2,1-2H3

InChI Key

ZUDNLMHWFHBFNC-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N,N-Dipropylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with N,N-dipropylamine. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired carboxamide .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using a one-pot process. This involves reacting a carboxylic acid with a di-substituted carbamoyl chloride in the presence of an organic tertiary base. This method is energy and time-efficient, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropylcyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-Dipropylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as analgesic or anti-inflammatory responses .

Comparison with Similar Compounds

Structural Analogues in the Cyclohexanecarboxamide Family

Key structural analogs of DPCC include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties (from )
N,N-Dimethylcyclohexanecarboxamide N,N-dimethyl C₁₀H₁₉NO 169.27 Higher polarity due to shorter alkyl chains
Hexahydro-1-[(2-methylcyclohexyl)carbonyl]-1H-azepine Cyclohexyl and methylcyclohexyl groups C₁₄H₂₅NO 223.36 Superior sand fly repellency under low biting pressure
1-Amino-N-[2-(diisopropylamino)ethyl]cyclohexanecarboxamide Amino and diisopropylaminoethyl groups C₁₅H₃₁N₃O 269.43 Increased hydrogen bonding capacity (3 H-bond donors)

Structural Insights :

  • Steric Effects : Bulky substituents (e.g., in hexahydro-1-[(2-methylcyclohexyl)carbonyl]-1H-azepine) may hinder interactions with insect olfactory receptors, altering repellent efficacy .

Functional Comparison with Commercial Insect Repellents

Efficacy Against Sand Flies

DPCC’s performance is benchmarked against DEET, picaridin, and IR3535 (Table 1):

Compound ED₅₀ (μg/cm²) Protection Duration (Hours) Key Findings (from )
DPCC Not reported Moderate (~6–8 hours) Less potent than DEET but comparable to IR3535
DEET 0.45 9 (vs. P. mascittii) Higher ED₅₀ indicates weaker repellency
Hexahydro-1-[(2-methylcyclohexyl)carbonyl]-1H-azepine N/A Complete protection (low biting pressure) Outperforms DPCC in field conditions
IR3535 N/A >10 (vs. P. duboscqi) Long-lasting but variable across species

Mechanistic Insights :

  • DEET and DPCC both disrupt insect olfactory pathways, but DPCC’s cyclohexane backbone may reduce volatility, extending residual activity .
  • Hexahydro derivatives’ steric bulk may enhance target specificity, reducing off-target effects.

Mutagenicity and Environmental Impact

  • DPCC : Identified as a weak mutagen in Ames assays (), necessitating caution in prolonged dermal exposure.
  • DEET : Well-tolerated but associated with rare neurotoxic effects at high concentrations.
  • IR3535 : Lower toxicity profile, preferred for pediatric use .

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